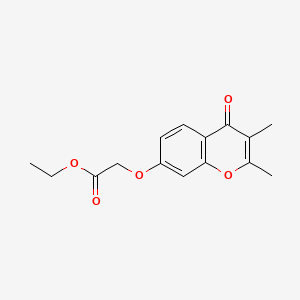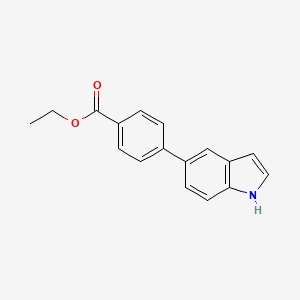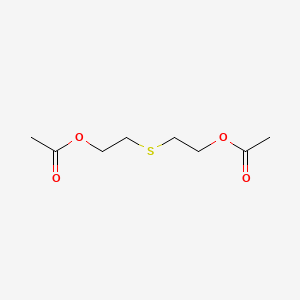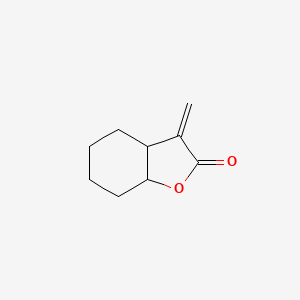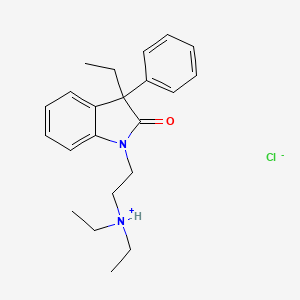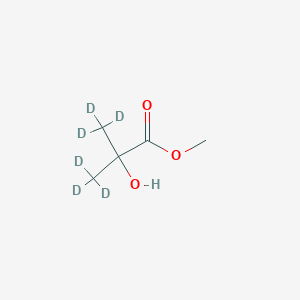
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is a deuterated compound with the molecular formula C5H10O3. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 typically involves the esterification of 2-hydroxy-2-methylpropanoic acid with deuterated methanol (CD3OD). The reaction is catalyzed by an acid such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs and materials
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways, as they can be easily traced using spectroscopic techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-(-)-3-hydroxy-2-methyl-propionate: This compound is a stereoisomer and shares similar chemical properties but lacks deuterium labeling.
Methyl (S)-(+)-3-hydroxy-2-methylpropionate: Another stereoisomer with similar properties but without deuterium.
2-Hydroxy-2-methylpropiophenone: A related compound used in polymer chemistry but with different functional groups.
Uniqueness
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracing and detailed analysis of reaction mechanisms are required .
Eigenschaften
CAS-Nummer |
40662-44-0 |
|---|---|
Molekularformel |
C5H10O3 |
Molekulargewicht |
124.17 g/mol |
IUPAC-Name |
methyl 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3/i1D3,2D3 |
InChI-Schlüssel |
XYVQFUJDGOBPQI-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
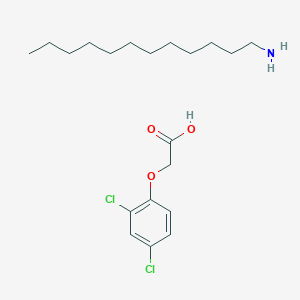
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
